molecular formula C23H20Cl2N4O4 B1212137 3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide

3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide

Cat. No. B1212137
M. Wt: 487.3 g/mol
InChI Key: CGJBTXKHANZNPI-IBBBCHJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide is an amino acid amide.

Scientific Research Applications

Antifungal Applications

The compound has demonstrated significant potential in enhancing the antifungal effect of fluconazole against Candida albicans. A study by (Premachandra et al., 2015) identified a spirocyclic piperazine derivative, named synazo-1, which exhibited true synergy with fluconazole and showed low toxicity in mammalian cells.

Chemical Synthesis and Properties

A range of 3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-triones have been synthesized, exploring their chemical properties. (Pavlovskaya et al., 2013) conducted cycloaddition of azomethine ylides to maleimides to create these compounds.

Structural Analysis

Structural analysis of similar spiro[pyrrolidine-2,3′-oxindoles] has been carried out using NMR and mass spectral techniques, providing insights into the chemical shift assignments and single crystal X-ray structures. This analysis was detailed in research by (Laihia et al., 2006).

Antiproliferative Activities

Spiro-pyrrolidines/pyrrolizines, related to the compound , have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing significant potential. (Almansour et al., 2014) highlights this research.

QSAR Study for Anti-Tumor Properties

A QSAR (Quantitative Structure-Activity Relationship) analysis has been performed on similar compounds to understand the structural factors affecting their anti-tumor potency. This study by (Girgis et al., 2012) provides crucial insights into the design of effective anti-tumor drugs.

Biological Evaluation

In a study by (Gollner et al., 2016), novel spiro-oxindole compounds were developed as inhibitors of the MDM2-p53 interaction, showcasing their potential in cancer treatment.

properties

Product Name

3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide

Molecular Formula

C23H20Cl2N4O4

Molecular Weight

487.3 g/mol

IUPAC Name

3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C23H20Cl2N4O4/c1-10-14(25)7-6-13-19(10)27-22(33)23(13)18-17(15(28-23)8-9-16(26)30)20(31)29(21(18)32)12-4-2-11(24)3-5-12/h2-7,15,17-18,28H,8-9H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1

InChI Key

CGJBTXKHANZNPI-IBBBCHJRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
Reactant of Route 3
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
Reactant of Route 4
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
Reactant of Route 5
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide
Reactant of Route 6
3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide

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